molecular formula C27H29ClN6O5 B1666884 阿利沙坦异丙醇 CAS No. 947331-05-7

阿利沙坦异丙醇

货号 B1666884
CAS 编号: 947331-05-7
分子量: 553 g/mol
InChI 键: XMHJQQAKXRUCHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allisartan Isoproxil is a selective nonpeptide angiotensin II (AT1) receptor blocker developed in China . It is a category 1.1 oral antihypertensive drug and has been proven to reduce blood pressure (BP), protect organs, and have low toxicity in animal models . It is used in studies about hypertension and heart diseases .


Molecular Structure Analysis

The chemical formula of Allisartan Isoproxil is C27H29ClN6O5 . Its exact mass is 552.19 and its molecular weight is 553.016 .


Physical And Chemical Properties Analysis

Allisartan Isoproxil is a solid compound . It has good solubility in DMSO .

科学研究应用

糖尿病心肌病中氧化应激和炎症的减轻

  • 概述: 阿利沙坦异丙醇,一种血管紧张素II受体拮抗剂,已经显示出在治疗大鼠糖尿病心肌病(DCM)方面的有效性。它通过减少高血糖引起的氧化应激和炎症来发挥作用。
  • 机制: 该治疗调节SIRT1/Nrf2/NF-κB信号通路,导致心脏功能改善,减少炎症和氧化应激标志物。
  • 研究细节: 经阿利沙坦异丙醇治疗的糖尿病大鼠显示出改善的超声心动图参数,心脏中胶原蛋白积累减少,以及炎症细胞因子和凋亡标志物表达减少 (Jin et al., 2021)

高血压患者内皮功能和血管损伤的改善

  • 概述: 阿利沙坦异丙醇已被发现显著增强高血压患者的内皮功能,并减少血管损伤。
  • 临床试验: 在一项随机对照试验中,阿利沙坦改善了流介导舒张和降低了肱-踝脉搏波速度和内皮微粒,表明对血管系统有积极影响。
  • 结果: 该研究表明,阿利沙坦是一种有前途的药物,可用于管理高血压,因为它对血管健康有积极影响 (Zhang et al., 2020)

低中风险基本高血压患者的疗效

  • 概述: 阿利沙坦异丙醇在低中风险基本高血压患者中进行了II期试验,以评估其疗效和安全性。
  • 发现: 与安慰剂相比,治疗显示出显著降低的收缩/舒张血压,有效的血压控制率高,安全性和耐受性良好。
  • 长期研究: 长期使用阿利沙坦可以保持有效的血压控制,表明其适用于基本高血压的长期管理 (Li et al., 2015)

降低死亡率并保护脑血管、心脏和主动脉损伤

  • 研究目标: 调查阿利沙坦异丙醇在易患中风的肾血管性高血压大鼠中的治疗效果。
  • 结果: 阿利沙坦显著降低了与中风相关的死亡率,延长了寿命,并减少了治疗大鼠中的脑血管损伤发生率。它还显示出降低血压和保护免受氧化应激的影响。
  • 影响: 该研究表明,阿利沙坦可以用于预防中风和器官保护,可能是由于其抑制血管紧张素-醛固酮系统和氧化应激 (Ling et al., 2021)

安全和危害

Allisartan Isoproxil has been found to be safe and well-tolerated at daily doses ranging from 20 to 400 mg . No serious adverse events were reported in all subjects .

未来方向

Allisartan Isoproxil has shown promising results in improving endothelial function and vascular damage in patients with mild essential hypertension . Future research may focus on further exploring these effects and potentially expanding its therapeutic applications .

属性

IUPAC Name

propan-2-yloxycarbonyloxymethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN6O5/c1-4-5-10-22-29-24(28)23(26(35)37-16-38-27(36)39-17(2)3)34(22)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-30-32-33-31-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJQQAKXRUCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCOC(=O)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allisartan isoproxil

CAS RN

947331-05-7
Record name Allisartan isoproxil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947331057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLISARTAN ISOPROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI4662MK4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allisartan isoproxil
Reactant of Route 2
Reactant of Route 2
Allisartan isoproxil
Reactant of Route 3
Reactant of Route 3
Allisartan isoproxil
Reactant of Route 4
Allisartan isoproxil
Reactant of Route 5
Reactant of Route 5
Allisartan isoproxil
Reactant of Route 6
Reactant of Route 6
Allisartan isoproxil

Citations

For This Compound
175
Citations
Y Li, X Li, Z Huang, G Yang, G Zhang, S Zhao, Y Guo… - PLoS …, 2015 - journals.plos.org
… The objective of the study was to examine the efficacy and safety of Allisartan Isoproxil, a newly developed, selective, nonpeptide blocker of the angiotensin II type 1 receptor (AT1R), in …
Number of citations: 19 journals.plos.org
G Zhang, Y Fan, Y Qiu, Z Zhou, J Zhang, Z Wang… - Advances in …, 2020 - Springer
… The safety and efficiency of allisartan isoproxil have been … the potential benefit of allisartan isoproxil on endothelial and … of a 30-day therapy with allisartan isoproxil (240 mg daily) on …
Number of citations: 8 link.springer.com
H Wang, Y Xi, Y Chen, L Wang, F Yang… - American Journal of …, 2023 - academic.oup.com
… were administered 240 mg allisartan isoproxil daily for 4 weeks… safety of 240 mg of allisartan isoproxil daily were not inferior to … efficacy and safety of allisartan isoproxil tablets for treating …
Number of citations: 3 academic.oup.com
W Yi, P Yan, S Lin, R Hao, Y Wang, J Yu… - Clinical …, 2022 - Wiley Online Library
Allisartan isoproxil (AI) is a blocker of the angiotensin II type 1 receptor. We evaluated the safety and pharmacokinetics of single‐ and multiple‐dose AI in healthy Chinese individuals. …
Number of citations: 3 accp1.onlinelibrary.wiley.com
Y Yang, P Yang, S Du, K Li, K Zhao, S Xu, B Hou… - The Journal of Chemical …, 2016 - Elsevier
… allisartan isoproxil, such as heating, oscillation, drying and cooling. To confirm that the crystal form of allisartan isoproxil … employed to identify the allisartan isoproxil in every process. …
Number of citations: 15 www.sciencedirect.com
Q Ling, S Zhang, J Tian, M Cheng, A Liu, F Fu… - Acta Pharmacologica …, 2021 - nature.com
Stroke is a common cause of death and disability. Allisartan isoproxil (ALL) is a new angiotensin II receptor blocker and a new antihypertensive drug discovered and developed in China…
Number of citations: 4 www.nature.com
H Wang, F Wu, J Wang, Q Ma, F Yang… - American Journal of …, 2022 - academic.oup.com
… Allisartan isoproxil tablet 240 mg was administered per day for 4 weeks, and continued … allisartan isoproxil 240 mg + indapamide sustained-release tablet 1.5 mg, or allisartan isoproxil …
Number of citations: 2 academic.oup.com
W Yi, S Lin, R Hao, Y Shao, Y Wang… - Clinical …, 2023 - Wiley Online Library
Allisartan isoproxil (AI) is an angiotensin II type 1 receptor blocker and be converted into the active substance EXP3174 in vivo. We evaluated the drug–drug interactions of AI and an …
Number of citations: 3 accp1.onlinelibrary.wiley.com
N Fan, Z Gongmin, C Wenming, Y Jiao… - Clinical …, 2023 - Wiley Online Library
This study aimed to compare the pharmacokinetics and bioavailability of 2 formulations: a fixed‐dose combination tablet containing allisartan isoproxil (AI) and indapamide sustained‐…
Number of citations: 3 accp1.onlinelibrary.wiley.com
Q Jin, Q Zhu, K Wang, M Chen… - Molecular Medicine …, 2021 - spandidos-publications.com
… In addition, allisartan isoproxil decreased the expression of NF‑κB p65 and the inflammatory … with allisartan isoproxil. In conclusion, the present results indicated that allisartan isoproxil …
Number of citations: 23 www.spandidos-publications.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。